1-(2-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5N5O2 and its molecular weight is 191.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1-(2-Nitrophenyl)-1H-tetrazole and its derivatives have been extensively studied for their role in inhibiting corrosion, particularly in metals like stainless steel and aluminum. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole demonstrated significant inhibition of corrosion in 316L stainless steel in acidic conditions, following the Langmuir adsorption model (Ehsani et al., 2014, RSC Advances) (Ehsani et al., 2014). Additionally, similar compounds have shown effective corrosion inhibition on aluminum surfaces (Ehsani et al., 2015, Advances in Analytical Chemistry) (Ehsani et al., 2015).
Thermal Decomposition Analysis
Research into the thermal decomposition of various phenyl tetrazoles, including 1-(4-nitrophenyl)-1H-tetrazole, has provided valuable insights. This study involved characterizing these compounds using techniques like Thermogravimetry–Differential Thermal Analysis and Differential Scanning Calorimetry (Yılmaz et al., 2015, Journal of Thermal Analysis and Calorimetry) (Yılmaz et al., 2015).
Catalytic Applications
This compound and its variants have been used as ligands in catalytic processes. For instance, 1-(2-Iodophenyl)-1H-tetrazole was effectively used as a ligand in the Heck reaction, a palladium-catalyzed process important in organic chemistry (Gupta et al., 2004, Tetrahedron Letters) (Gupta et al., 2004).
Enzymatic Activity Visualization
Tetrazole derivatives have been utilized in cytochemical studies for the visualization of enzymatic activity in tissue sections. This application was demonstrated using p-nitrophenyl substituted ditetrazole for visualizing succinic dehydrogenase activity (Nachlas et al., 1957, Journal of Histochemistry and Cytochemistry) (Nachlas et al., 1957).
Structural Analysis and Molecular Docking
Several studies have focused on the structural analysis and molecular docking of tetrazole compounds. N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to this compound, was synthesized and analyzed using X-ray crystallography to understand its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016, Journal of Molecular Structure) (Al-Hourani et al., 2016).
Mechanism of Action
Target of Action
1-(2-nitrophenyl)-1H-tetrazole, also known as 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole, is a compound that has been studied for its potential use in the field of molecular biology. It has been shown to be a promising inhibitor of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its target, PqsD, in a tight-binding mode of action . This interaction inhibits the activity of PqsD, thereby disrupting the production of signal molecules in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD affects the quorum sensing pathway in Pseudomonas aeruginosa . Quorum sensing is a form of cell-to-cell communication that allows bacteria to monitor their population density and coordinate group behaviors. By inhibiting PqsD, this compound disrupts this communication, potentially affecting the bacteria’s ability to form biofilms and other group behaviors .
Result of Action
The primary result of this compound’s action is the inhibition of PqsD, leading to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This can potentially affect the bacteria’s ability to communicate and coordinate group behaviors, such as biofilm formation .
Properties
IUPAC Name |
1-(2-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKPWJIORBIWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.